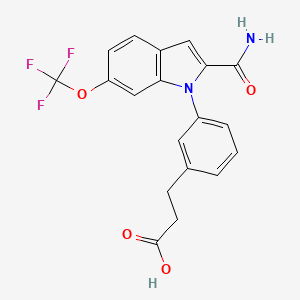

sPLA2-X inhibitor 31

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C19H15F3N2O4 |

|---|---|

Molecular Weight |

392.3 g/mol |

IUPAC Name |

3-[3-[2-carbamoyl-6-(trifluoromethoxy)indol-1-yl]phenyl]propanoic acid |

InChI |

InChI=1S/C19H15F3N2O4/c20-19(21,22)28-14-6-5-12-9-16(18(23)27)24(15(12)10-14)13-3-1-2-11(8-13)4-7-17(25)26/h1-3,5-6,8-10H,4,7H2,(H2,23,27)(H,25,26) |

InChI Key |

YOCROJNDVYFOIL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)N2C(=CC3=C2C=C(C=C3)OC(F)(F)F)C(=O)N)CCC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of sPLA2-X Inhibitor 31

Introduction

Secreted phospholipase A2 Group X (sPLA2-X), also known as PLA2G10, is a potent enzyme implicated in a variety of inflammatory diseases, including asthma, rheumatoid arthritis, and atherosclerosis.[1][2] It plays a critical role in the initiation of the inflammatory cascade by catalyzing the hydrolysis of phospholipids, leading to the release of arachidonic acid (AA) and lysophospholipids.[3][4] These molecules are precursors to potent pro-inflammatory mediators such as eicosanoids (prostaglandins and leukotrienes).[4][5] Given its pivotal role, sPLA2-X has emerged as a significant therapeutic target. sPLA2-X Inhibitor 31 is a selective small molecule designed to specifically block the enzymatic activity of sPLA2-X, thereby offering a targeted approach to mitigating inflammation. This guide provides a comprehensive overview of its mechanism of action, supported by quantitative data, experimental methodologies, and pathway visualizations.

The Target: Secreted Phospholipase A2 Group X (sPLA2-X)

sPLA2-X is a member of the secreted phospholipase A2 family of enzymes.[1] A key feature of sPLA2-X is its uniquely high affinity for phosphatidylcholine, the most abundant phospholipid in the outer leaflet of mammalian cell membranes.[1][6] The enzyme is typically translated as an inactive zymogen and requires proteolytic cleavage of its N-terminal pro-peptide to become fully active.[7] Once activated and secreted into the extracellular space, it acts on cell membranes to initiate the production of lipid mediators that drive inflammatory responses.[3][7]

Core Mechanism of Action: Direct Enzymatic Inhibition

The primary mechanism of action for this compound is the direct and selective inhibition of the catalytic activity of the sPLA2-X enzyme.[8] By binding to the enzyme's active site, the inhibitor competitively blocks access to its phospholipid substrates.[8][9] This blockade prevents the hydrolysis of the sn-2 position of glycerophospholipids, thereby halting the release of arachidonic acid and lysophospholipids, the rate-limiting step in the formation of eicosanoids.[1][2]

Quantitative Data: Inhibitory Potency and Selectivity

The efficacy and selectivity of this compound have been quantified through in vitro enzymatic assays. The inhibitor demonstrates a high potency for sPLA2-X and significant selectivity over other related sPLA2 isoforms, such as sPLA2-IIa and sPLA2-V.

| Inhibitor | Target Enzyme | IC50 (nM) | Selectivity vs. sPLA2-IIa | Selectivity vs. sPLA2-V |

| This compound | sPLA2-X | 26[10][11] | ~12-fold[11] | ~86-fold[10][11] |

| sPLA2-IIa | 310[10][11] | - | ||

| sPLA2-V | 2230[10][11] | - |

Impact on Cellular Signaling Pathways

The inhibition of sPLA2-X by Inhibitor 31 has significant downstream effects on key inflammatory signaling cascades. By preventing the initial enzymatic step, it effectively suppresses multiple pathways that amplify the inflammatory response.

The Eicosanoid Synthesis Pathway

sPLA2-X activity is a crucial starting point for the synthesis of eicosanoids. It works in concert with cytosolic PLA2α (cPLA2α) to achieve maximal production of cysteinyl leukotrienes (CysLTs), which are potent bronchoconstrictors and inflammatory mediators in asthma.[7] While sPLA2-X can initiate a rapid release of arachidonic acid independently, the sustained synthesis of CysLTs depends on the subsequent activation of cPLA2α.[7] By blocking sPLA2-X, Inhibitor 31 prevents both the initial burst of AA release and the downstream amplification loop involving cPLA2α.[12]

The MAPK Signaling Cascade

sPLA2-X activity triggers intracellular signaling pathways that further potentiate inflammation. The enzymatic action of sPLA2-X can lead to an influx of intracellular calcium (Ca2+) and activate the p38 MAPK and JNK signaling pathways.[7] This activation cascade leads to the phosphorylation and activation of cPLA2α.[7][12] Studies have shown that selective inhibition of sPLA2-X attenuates the phosphorylation of p38 and ERK1/2, thereby preventing the activation of cPLA2α and subsequent CysLT formation.[12]

Receptor-Mediated Signaling

Beyond its enzymatic function, sPLA2-X can also act as a signaling molecule by binding to the M-type phospholipase A2 receptor (PLA2R1).[1][13] This interaction, independent of catalytic activity, can activate the ERK1/2 pathway and stimulate the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages.[14] While this compound is designed to block the active site, its impact on receptor binding warrants further investigation.

Caption: Signaling pathway of sPLA2-X and the point of intervention by its inhibitor.

Experimental Protocols for Characterization

The mechanism and efficacy of sPLA2-X inhibitors are elucidated through a series of in vitro and in vivo experiments.

In Vitro Enzymatic Inhibition Assay

This assay directly measures the ability of the inhibitor to block the enzyme's catalytic activity.

-

Objective: To determine the IC50 value of the inhibitor against sPLA2-X and other isoforms.

-

Methodology: A fluorogenic substrate is used, which releases a fluorescent signal upon cleavage by sPLA2.

-

Recombinant human sPLA2-X enzyme (e.g., 600 ng/mL) is pre-incubated with varying concentrations of this compound.[15]

-

A fluorogenic phospholipid substrate (e.g., 1.6 µM) is added to initiate the reaction.[15]

-

The reaction is allowed to proceed for a set time (e.g., 60 minutes) at 37°C.[15]

-

Fluorescence is measured using a plate reader (e.g., excitation at 460 nm, emission at 515 nm).[15]

-

The percentage of inhibition is calculated relative to a control without the inhibitor, and the IC50 value is determined from the dose-response curve.

-

Cellular Assays for Eicosanoid Release

These assays confirm the inhibitor's efficacy in a more biologically relevant cellular context.

-

Objective: To measure the inhibitor's ability to block the production of downstream mediators like CysLTs in inflammatory cells.

-

Methodology: Primary human eosinophils are a common model.

-

Eosinophils are isolated from human blood and cultured.

-

Cells are pre-incubated with this compound or a vehicle control.

-

Cellular activation is induced using a stimulant such as fMLP (N-formylmethionyl-leucyl-phenylalanine).[12]

-

After incubation, the cell supernatant is collected.

-

The concentration of released CysLTs and arachidonic acid in the supernatant is quantified using methods like ELISA or mass spectrometry.

-

In Vivo Models of Inflammation

Animal models are crucial for evaluating the therapeutic potential and in vivo efficacy of the inhibitor.

-

Objective: To assess the inhibitor's ability to reduce inflammation and other disease phenotypes in a living organism.

-

Methodology: A humanized knock-in mouse model, where the murine sPLA2-X gene is replaced with the human equivalent, is highly valuable for testing human-specific inhibitors.[16]

-

An asthma phenotype is induced in hGX-sPLA2(+/+) knock-in mice through allergen sensitization and challenge (e.g., with ovalbumin).[16]

-

The inhibitor is administered to the mice, often via continuous delivery through mini-osmotic pumps to maintain stable plasma concentrations.[16]

-

Key asthma-related endpoints are measured, including airway hyperresponsiveness, inflammatory cell infiltration (e.g., eosinophils) in bronchoalveolar lavage fluid, and mucus hypersecretion.[16]

-

The results from the inhibitor-treated group are compared to a vehicle-treated control group to determine in vivo efficacy.

-

Caption: A generalized experimental workflow for characterizing sPLA2-X inhibitors.

Conclusion

This compound functions through a precise and potent mechanism, directly targeting the catalytic activity of the sPLA2-X enzyme. By selectively blocking this key initiator of the arachidonic acid cascade, it effectively prevents the formation of pro-inflammatory lipid mediators. Its mechanism extends to the dampening of downstream signaling events, including the MAPK pathway, which collectively contributes to its anti-inflammatory profile. The high selectivity of Inhibitor 31 for sPLA2-X over other isoforms suggests a favorable therapeutic window, potentially minimizing off-target effects. This targeted approach holds significant promise for the development of novel treatments for a range of inflammatory disorders driven by sPLA2-X hyperactivity.

References

- 1. JCI Insight - Secreted PLA2 group X orchestrates innate and adaptive immune responses to inhaled allergen [insight.jci.org]

- 2. What are PLA2G10 inhibitors and how do they work? [synapse.patsnap.com]

- 3. Secreted phospholipase A2 group X acts as an adjuvant for type-2 inflammation leading to an allergen-specific immune response in the lung - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phospholipase A2 - Wikipedia [en.wikipedia.org]

- 5. What are sPLA2 inhibitors and how do they work? [synapse.patsnap.com]

- 6. ahajournals.org [ahajournals.org]

- 7. Function of Secreted Phospholipase A2 Group-X in asthma and allergic disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | 2241025-50-1 | RPD02550 | Biosynth [biosynth.com]

- 9. scbt.com [scbt.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. This compound | sPLA2-X inhibitor | Probechem Biochemicals [probechem.com]

- 12. Endogenous secreted phospholipase A2 group X regulates cysteinyl leukotrienes sy nthesis by human eosinophils - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Secretory Phospholipase A2 Enzymes as Pharmacological Targets for Treatment of Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. biorxiv.org [biorxiv.org]

- 16. Blockade of human group X secreted phospholipase A2 (GX-sPLA2)-induced airway inflammation and hyperresponsiveness in a mouse asthma model by a selective GX-sPLA2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of sPLA2-X Inhibitor 31 in Inflammatory Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Secreted phospholipase A2 Group X (sPLA2-X) is a potent enzyme in the hydrolysis of phospholipids, playing a critical role in the initiation and amplification of inflammatory responses. By catalyzing the release of arachidonic acid from cell membranes, sPLA2-X provides the substrate for the synthesis of potent pro-inflammatory lipid mediators, including prostaglandins and leukotrienes. This central role in the inflammatory cascade has positioned sPLA2-X as a key therapeutic target for a range of inflammatory diseases. This technical guide provides an in-depth overview of sPLA2-X, its involvement in inflammatory signaling pathways, and the therapeutic potential of its selective inhibition, with a particular focus on the well-characterized inhibitor, compound 31. We will delve into the quantitative data supporting its efficacy, detailed experimental protocols for its study, and visual representations of the key signaling cascades and experimental workflows.

Introduction to sPLA2-X and its Role in Inflammation

Secreted phospholipase A2s (sPLA2s) are a family of enzymes that hydrolyze the sn-2 ester bond of glycerophospholipids, releasing free fatty acids and lysophospholipids. Among the various isoforms, sPLA2-X stands out due to its high catalytic efficiency and its expression in key inflammatory cells such as eosinophils, macrophages, and airway epithelial cells.[1]

The primary mechanism by which sPLA2-X contributes to inflammation is through the liberation of arachidonic acid (AA) from the cell membrane. This polyunsaturated fatty acid is the precursor to a vast array of bioactive lipids collectively known as eicosanoids. The eicosanoid family includes prostaglandins (PGs) and leukotrienes (LTs), which are potent mediators of inflammation, orchestrating processes such as vasodilation, increased vascular permeability, immune cell recruitment, and pain.[2]

Beyond its enzymatic activity, sPLA2-X can also exert effects through receptor-mediated signaling, though this is a less characterized aspect of its function.[3]

sPLA2-X Inhibitor 31: A Potent and Selective Tool

The development of selective inhibitors is crucial for both elucidating the specific roles of sPLA2-X in pathophysiology and for its validation as a therapeutic target. "this compound" is a potent and selective small molecule inhibitor of human sPLA2-X.[4] Its high affinity and selectivity make it an invaluable tool for in vitro and in vivo studies.

Quantitative Data

The efficacy and selectivity of this compound have been quantified through various assays. The following tables summarize the key quantitative data available for this inhibitor and a related compound, ROC-0929, which is also a selective sPLA2-X inhibitor.

| Inhibitor | Target | IC50 (nM) | Selectivity | Reference |

| This compound | sPLA2-X | 26 | 12-fold vs sPLA2-IIa, 80-fold vs sPLA2-V | [4] |

| This compound | sPLA2-IIa | 310 | - | [1] |

| This compound | sPLA2-V | 2230 | - | [1] |

| ROC-0929 | hGX sPLA2 | 80 | Selective for hGX |

Table 1: In Vitro Potency and Selectivity of sPLA2-X Inhibitors. IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Inflammatory Signaling Pathways Modulated by sPLA2-X

The pro-inflammatory effects of sPLA2-X are mediated through a complex network of signaling pathways. The inhibition of sPLA2-X by compounds like inhibitor 31 can effectively attenuate these cascades.

The Arachidonic Acid Cascade

The most well-defined pathway initiated by sPLA2-X is the arachidonic acid cascade. Upon its release, arachidonic acid is metabolized by two major enzymatic pathways:

-

Cyclooxygenase (COX) Pathway: This pathway leads to the production of prostaglandins and thromboxanes.

-

Lipoxygenase (LOX) Pathway: This pathway generates leukotrienes and lipoxins.

Caption: The Arachidonic Acid Cascade initiated by sPLA2-X.

Mitogen-Activated Protein Kinase (MAPK) Signaling

sPLA2-X activity is also intricately linked to the activation of Mitogen-Activated Protein Kinase (MAPK) signaling pathways, particularly p38 and ERK1/2. The activation of these kinases can further amplify the inflammatory response by regulating the expression of pro-inflammatory genes and activating other key inflammatory enzymes like cytosolic PLA2α (cPLA2α).

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. glpbio.com [glpbio.com]

- 3. Biology of Secretory Phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | sPLA2-X inhibitor | Probechem Biochemicals [probechem.com]

- 5. Comparative efficacy of a secretory phospholipase A2 inhibitor with conventional anti-inflammatory agents in a rat model of antigen-induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comparative efficacy of a secretory phospholipase A2 inhibitor with conventional anti-inflammatory agents in a rat model of antigen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

A Deep Dive into sPLA2-X Inhibitor 31: A Comparative Analysis for Drug Discovery Professionals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Secreted phospholipase A2 (sPLA2) enzymes represent a diverse family of proteins crucial to a variety of physiological and pathological processes, most notably inflammation. By catalyzing the hydrolysis of phospholipids, they initiate the arachidonic acid cascade, leading to the production of potent pro-inflammatory mediators such as prostaglandins and leukotrienes. Among the numerous sPLA2 isoforms, group X (sPLA2-X) has emerged as a particularly compelling therapeutic target due to its potent enzymatic activity and significant role in various inflammatory conditions. This technical guide provides a comprehensive analysis of sPLA2-X inhibitor 31, a selective inhibitor of this enzyme, and compares its profile with other notable sPLA2 inhibitors. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and development of novel anti-inflammatory therapeutics.

Data Presentation: A Comparative Look at sPLA2 Inhibitors

The following table summarizes the quantitative data for this compound and other key sPLA2 inhibitors, offering a clear comparison of their potency and selectivity.

| Inhibitor | Target sPLA2 Isoform(s) | IC50 (nM) | Selectivity Profile | Chemical Class |

| This compound | sPLA2-X | 26 [1][2] | Selective for sPLA2-X over sPLA2-IIa (310 nM) and sPLA2-V (2230 nM)[1][2] | Indole-2-carboxamide[1] |

| Varespladib (LY315920) | sPLA2-IIA, V, X | 9 (sPLA2-IIA) | Potent inhibitor of multiple sPLA2 isoforms | Indole derivative |

| LY311727 | sPLA2-IIA | < 1000 | Also inhibits sPLA2-V | Indole derivative |

| SB-203347 | sPLA2-IIA | 500 | 40-fold weaker inhibition of cPLA2 | Benzoic acid derivative |

| Darapladib | Lp-PLA2 | 0.25 | Selective for Lp-PLA2 | |

| AZD2716 | sPLA2-IIa, V, X | 10 (sPLA2-IIa), 40 (sPLA2-V), 400 (sPLA2-X)[3] | Broad spectrum sPLA2 inhibitor[3] | Biphenyl derivative[4] |

| Indomethacin | sPLA2-II | 28,000 - 35,000 | Non-selective, also inhibits COX enzymes[5] | NSAID |

Experimental Protocols: Methodologies for Inhibitor Characterization

The characterization of sPLA2 inhibitors involves a variety of biochemical and cell-based assays. Below are detailed methodologies for key experiments cited in the study of these compounds.

sPLA2 Enzyme Activity Assays

1. Radiometric Assay:

This classic assay measures the enzymatic activity of sPLA2 by quantifying the release of a radiolabeled fatty acid from a phospholipid substrate.

-

Principle: The assay utilizes phospholipids, typically phosphatidylcholine (PC), radiolabeled at the sn-2 position with an isotope such as ³H-arachidonic acid. sPLA2-mediated hydrolysis liberates the radiolabeled fatty acid, which is then separated from the unhydrolyzed substrate and quantified by liquid scintillation counting.

-

Protocol Outline:

-

Prepare small unilamellar vesicles (SUVs) containing the radiolabeled phospholipid substrate.

-

Incubate the recombinant sPLA2 enzyme with the SUVs in a suitable buffer (e.g., Tris-HCl with CaCl₂).

-

Initiate the reaction by adding the enzyme to the substrate mixture.

-

Incubate for a defined period at a controlled temperature (e.g., 37°C).

-

Stop the reaction by adding a quenching solution (e.g., a mixture of organic solvents like chloroform/methanol).

-

Separate the liberated radiolabeled fatty acid from the phospholipid substrate using thin-layer chromatography (TLC).

-

Scrape the corresponding spots from the TLC plate and quantify the radioactivity using a liquid scintillation counter.

-

For inhibitor studies, pre-incubate the enzyme with varying concentrations of the inhibitor before adding the substrate.

-

2. Fluorometric Assay:

This continuous assay offers a more high-throughput alternative to the radiometric method.

-

Principle: This assay employs a phospholipid substrate labeled with a fluorescent probe, such as pyrene, at the sn-2 position. In the aggregated state within phospholipid vesicles, the fluorescence of the probe is quenched. Upon hydrolysis by sPLA2, the fluorescent fatty acid is released and binds to a carrier protein like bovine serum albumin (BSA) in the assay buffer, leading to a significant increase in fluorescence intensity.[6][7]

-

Protocol Outline:

-

Prepare a substrate solution containing a pyrene-labeled phospholipid (e.g., 1-hexadecanoyl-2-(1-pyrenedecanoyl)-sn-glycero-3-phosphoglycerol) and a carrier protein (e.g., fatty acid-free BSA) in a suitable buffer.

-

Add the sPLA2 enzyme to the substrate solution in a microplate well.

-

Monitor the increase in fluorescence intensity over time using a fluorescence plate reader (excitation ~340 nm, emission ~380-400 nm).

-

The initial rate of the reaction is proportional to the enzyme activity.

-

For inhibitor screening, add the test compounds to the wells prior to the addition of the enzyme.

-

3. Colorimetric Assay:

This method provides a convenient and readily automatable approach for measuring sPLA2 activity.

-

Principle: This assay utilizes a chromogenic substrate, such as diheptanoyl thio-phosphatidylcholine. sPLA2-catalyzed hydrolysis of the thioester bond at the sn-2 position releases a free thiol. This thiol then reacts with Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), DTNB) to produce a yellow-colored product, 2-nitro-5-thiobenzoate, which can be quantified spectrophotometrically at ~405 nm.[8]

-

Protocol Outline:

-

Prepare an assay buffer containing the chromogenic substrate and DTNB.

-

Add the sPLA2 enzyme or a sample containing sPLA2 activity to the wells of a microplate.

-

Initiate the reaction by adding the substrate/DTNB solution.

-

Measure the increase in absorbance at 405 nm over time using a microplate reader.

-

The rate of color development is proportional to the sPLA2 activity.

-

Inhibitors can be tested by adding them to the reaction mixture before the enzyme.

-

Cell-Based Assays

1. Arachidonic Acid Release Assay:

This assay measures the ability of an inhibitor to block sPLA2-induced release of arachidonic acid from cells.

-

Principle: Cells (e.g., hepatocytes, macrophages) are pre-labeled with [³H]-arachidonic acid, which is incorporated into the sn-2 position of membrane phospholipids. Upon stimulation with an sPLA2-activating agent (or exogenous sPLA2), the radiolabeled arachidonic acid is released into the cell culture medium. The amount of radioactivity in the medium is then quantified.[9]

-

Protocol Outline:

-

Culture cells to an appropriate confluency.

-

Label the cells by incubating them with [³H]-arachidonic acid for several hours.

-

Wash the cells to remove unincorporated radiolabel.

-

Pre-incubate the cells with the sPLA2 inhibitor at various concentrations.

-

Stimulate the cells with an appropriate agonist (e.g., a calcium ionophore, inflammatory cytokine, or exogenous sPLA2).

-

After a defined incubation period, collect the cell culture supernatant.

-

Quantify the amount of radioactivity in the supernatant using a liquid scintillation counter.

-

2. Eicosanoid Production Assay:

This assay assesses the downstream functional consequences of sPLA2 inhibition by measuring the production of eicosanoids like prostaglandins and leukotrienes.

-

Principle: Cells are treated with an sPLA2 inhibitor and then stimulated to produce eicosanoids. The levels of specific eicosanoids in the cell culture supernatant are then quantified using methods such as enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).

-

Protocol Outline:

-

Plate cells and allow them to adhere.

-

Pre-treat the cells with various concentrations of the sPLA2 inhibitor.

-

Stimulate the cells with an inflammatory stimulus (e.g., lipopolysaccharide (LPS), zymosan, or a specific agonist).

-

Incubate for a period sufficient to allow for eicosanoid production.

-

Collect the cell culture supernatant.

-

Quantify the concentration of the target eicosanoid (e.g., Prostaglandin E₂, Leukotriene B₄) using a commercially available ELISA kit or by LC-MS analysis.

-

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways involving sPLA2 and a typical experimental workflow for inhibitor screening.

Caption: sPLA2 signaling pathway in inflammation.

Caption: Workflow for sPLA2 inhibitor screening.

Conclusion

This compound demonstrates a promising profile as a selective inhibitor of sPLA2-X, an enzyme implicated in a range of inflammatory diseases. Its selectivity for sPLA2-X over other isoforms like sPLA2-IIa and sPLA2-V suggests the potential for a more targeted therapeutic approach with a reduced risk of off-target effects. The comparative data presented in this guide highlights the diverse landscape of sPLA2 inhibitors, each with its unique potency and selectivity profile. The detailed experimental methodologies provide a foundation for the robust characterization of novel inhibitor candidates. The visualized signaling pathway underscores the central role of sPLA2 in the inflammatory cascade, reinforcing its validity as a drug target. The outlined experimental workflow provides a roadmap for the systematic evaluation and optimization of new chemical entities. Continued research and development in this area, leveraging the insights and methodologies discussed herein, hold the potential to deliver novel and effective treatments for a wide array of inflammatory disorders.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | sPLA2-X inhibitor | Probechem Biochemicals [probechem.com]

- 3. Discovery of AZD2716: A Novel Secreted Phospholipase A2 (sPLA2) Inhibitor for the Treatment of Coronary Artery Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Small-molecule inhibitors as potential therapeutics and as tools to understand the role of phospholipases A2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Groups I, II and III extracellular phospholipases A2: selective inhibition of group II enzymes by indomethacin but not other NSAIDs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Assaying phospholipase A2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A sensitive and continuous fluorometric assay for phospholipase A2 using pyrene-labeled phospholipids in the presence of serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. Effect of phospholipase A2 inhibitors on the release of arachidonic acid and cell viability in cold-stored hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to sPLA2-X Inhibitor 31 (CAS: 2241025-50-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Secreted phospholipase A2 group X (sPLA2-X) is a key enzyme in the inflammatory cascade, catalyzing the hydrolysis of phospholipids to release arachidonic acid, a precursor to pro-inflammatory eicosanoids. Its role in various inflammatory diseases has made it a significant target for therapeutic intervention. This document provides a comprehensive technical overview of a potent and selective sPLA2-X inhibitor, designated as inhibitor 31, with the CAS number 2241025-50-1. This guide consolidates available data on its chemical properties, mechanism of action, in vitro efficacy, and the general signaling pathways associated with sPLA2-X. Detailed, generalized experimental protocols and data are presented to support further research and development efforts.

Chemical and Physical Properties

sPLA2-X inhibitor 31 is an indole-2-carboxamide derivative.[1][2] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 2241025-50-1 | [1] |

| IUPAC Name | 3-[2-(Aminocarbonyl)-6-(trifluoromethoxy)-1H-indol-1-yl]benzenepropanoic acid | [1] |

| Molecular Formula | C₁₉H₁₅F₃N₂O₄ | [1] |

| Molecular Weight | 392.3 g/mol | [1] |

| SMILES | C1=CC(=CC(=C1)N2C(=CC3=C2C=C(C=C3)OC(F)(F)F)C(=O)N)CCC(=O)O | [1] |

| Physical Form | Powder | [3] |

| Storage | 2°C - 8°C in a well-closed container | [1] |

Mechanism of Action

This compound functions as a potent and selective inhibitor of the human secreted phospholipase A2 group X (sPLA2-X).[2][4] Its mode of action involves binding to the active site of the sPLA2-X enzyme.[1] This binding competitively blocks the enzyme's catalytic activity, preventing the hydrolysis of phospholipids.[5][6] The primary consequence of this inhibition is the reduced release of arachidonic acid, a critical precursor for the biosynthesis of pro-inflammatory mediators such as prostaglandins and leukotrienes.[6]

The indole carboxamide moiety of the inhibitor is crucial for its activity, forming hydrogen bonds and a coordination bond with the catalytic calcium ion within the enzyme's active site.[1] This interaction effectively neutralizes the enzymatic function of sPLA2-X.

In Vitro Efficacy and Selectivity

The inhibitory potency of this compound has been quantified through in vitro assays, demonstrating its high affinity for sPLA2-X and selectivity over other sPLA2 isoforms.

| Enzyme Target | IC₅₀ (nM) | Selectivity vs. sPLA2-X | Reference |

| sPLA2-X | 26 | - | [2][3][7] |

| sPLA2-IIa | 310 | 12-fold | [2][3][7] |

| sPLA2-V | 2230 | 80-fold | [2][3][7] |

Signaling Pathways

The inhibition of sPLA2-X by inhibitor 31 interrupts a key signaling cascade involved in inflammation. The general pathway is depicted below.

Caption: General signaling pathway of sPLA2-X in inflammation.

Experimental Protocols

While detailed, step-by-step protocols for this compound are not publicly available, a generalized methodology for determining its in vitro potency can be inferred from the literature.[1]

In Vitro sPLA2-X Inhibition Assay (Generalized Protocol)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against human sPLA2-X.

Materials:

-

Recombinant human sPLA2-X enzyme

-

This compound (CAS: 2241025-50-1)

-

Substrate: 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC)

-

Detergents: Nonidet P-40 (NP-40) and deoxycholic acid

-

Assay buffer (e.g., Tris-HCl with CaCl₂)

-

96-well microtiter plates

-

Plate reader capable of detecting the assay signal (e.g., fluorescence or absorbance)

Caption: Generalized workflow for in vitro sPLA2-X inhibition assay.

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Create a series of dilutions of the inhibitor in assay buffer.

-

Prepare a working solution of sPLA2-X enzyme in assay buffer.

-

Prepare the substrate mixture containing POPC, NP-40, and deoxycholic acid in assay buffer.[1]

-

-

Assay Protocol:

-

Add the diluted inhibitor solutions to the wells of a 96-well plate. Include a vehicle control (buffer with DMSO) and a positive control (no inhibitor).

-

Add the sPLA2-X enzyme solution to all wells except for a blank control.

-

Pre-incubate the plate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme binding.

-

Initiate the enzymatic reaction by adding the substrate mixture to all wells.

-

Incubate the plate for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 37°C).

-

Stop the reaction (if necessary, depending on the detection method).

-

Measure the signal using a plate reader. The signal will be proportional to the amount of phospholipid hydrolysis.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to determine the IC₅₀ value.

-

Potential Applications and Future Directions

The high potency and selectivity of this compound make it a valuable research tool for elucidating the specific roles of sPLA2-X in various physiological and pathological processes.[1] Its potential therapeutic applications lie in the treatment of inflammatory conditions where sPLA2-X is upregulated, such as cardiovascular diseases and asthma.[1][6]

Future research should focus on:

-

In vivo efficacy studies in relevant animal models of inflammation.

-

Pharmacokinetic and pharmacodynamic profiling to assess its drug-like properties.

-

Detailed structural studies to further understand its binding interaction with sPLA2-X.

-

Investigation of its effects on downstream signaling pathways and cellular responses.

Conclusion

This compound (CAS: 2241025-50-1) is a highly potent and selective small molecule inhibitor of sPLA2-X. Its ability to effectively block the enzymatic activity of sPLA2-X and consequently the production of pro-inflammatory mediators underscores its potential as both a chemical probe and a lead compound for the development of novel anti-inflammatory therapeutics. Further investigation into its in vivo properties and mechanism of action is warranted to fully realize its therapeutic potential.

References

- 1. Discovery of a Series of Indole-2 Carboxamides as Selective Secreted Phospholipase A2 Type X (sPLA2-X) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of a Series of Indole-2 Carboxamides as Selective Secreted Phospholipase A2 Type X (sPLA2-X) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Function of Secreted Phospholipase A2 Group-X in asthma and allergic disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of a Series of Indole-2 Carboxamides as Selective Secreted Phospholipase A2 Type X (sPLA2-X) Inhibitors PMID: 30034585 | MCE [medchemexpress.cn]

- 5. Discovery of a Series of Indole-2 Carboxamides as Selective Secreted Phospholipase A 2 Type X (sPLA2-X) Inhibitors. [publications-affiliated.scilifelab.se]

- 6. mdpi.com [mdpi.com]

- 7. Endogenous secreted phospholipase A2 group X regulates cysteinyl leukotrienes sy nthesis by human eosinophils - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of sPLA2-X Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Secreted phospholipase A2 Group X (sPLA2-X) has emerged as a compelling therapeutic target for a range of inflammatory diseases, including asthma, and various cancers. This enzyme plays a critical role in the inflammatory cascade by catalyzing the hydrolysis of phospholipids, leading to the release of arachidonic acid and subsequent production of pro-inflammatory eicosanoids. This technical guide provides an in-depth overview of the therapeutic potential of sPLA2-X inhibition, detailing its mechanism of action, involvement in disease pathogenesis, and the current landscape of inhibitor development. We present quantitative data on key inhibitors, detailed experimental protocols for assessing sPLA2-X activity, and visual representations of associated signaling pathways and drug discovery workflows to support further research and development in this promising field.

Introduction to sPLA2-X

Secreted phospholipase A2 (sPLA2) enzymes are a family of esterases that cleave the sn-2 ester bond of glycerophospholipids, releasing a free fatty acid and a lysophospholipid.[1] Among the various sPLA2 isoforms, sPLA2-X, encoded by the PLA2G10 gene, is of particular interest due to its high catalytic efficiency and preference for phosphatidylcholine, a major component of cell membranes.[2] sPLA2-X is expressed in several cell types, including epithelial cells, macrophages, and eosinophils, and its expression is often upregulated in inflammatory conditions and certain cancers.[2][3]

The enzymatic activity of sPLA2-X is the primary driver of its pathological effects. The liberation of arachidonic acid (AA) serves as the rate-limiting step in the biosynthesis of eicosanoids, such as prostaglandins and leukotrienes, which are potent mediators of inflammation.[1] Additionally, the other product of sPLA2-X activity, lysophospholipids, can also act as signaling molecules.[4] Beyond its catalytic function, sPLA2-X can also exert effects through binding to specific receptors, such as the M-type phospholipase A2 receptor (PLA2R1), further modulating cellular signaling.[2]

Therapeutic Potential in Disease

The central role of sPLA2-X in inflammation has positioned it as a key target for therapeutic intervention in a variety of diseases.

Asthma and Allergic Diseases

Elevated levels of sPLA2-X have been observed in the airways of asthmatic patients.[5] Preclinical studies using murine models of asthma have demonstrated that genetic deletion or pharmacological inhibition of sPLA2-X leads to a significant reduction in airway hyperresponsiveness, eosinophilic inflammation, and mucus production.[1][2] Inhibition of sPLA2-X effectively curtails the production of cysteinyl leukotrienes (CysLTs), key mediators of bronchoconstriction and inflammation in asthma.[2]

Cancer

The role of sPLA2-X in cancer is multifaceted and appears to be context-dependent. In some cancers, such as colorectal cancer, sPLA2-X-mediated release of arachidonic acid can lead to the production of prostaglandin E2 (PGE2), which has been shown to promote cancer cell proliferation.[6] However, in other contexts, the pro-apoptotic effects of arachidonic acid may contribute to an anti-tumor response.[6] Upregulation of sPLA2-X has been noted in various cancers, and its inhibition is being explored as a potential therapeutic strategy.[7]

Quantitative Data on sPLA2-X Inhibitors

A number of small molecule inhibitors targeting sPLA2-X have been developed and characterized. The following table summarizes the in vitro potency of selected inhibitors against sPLA2-X and other relevant sPLA2 isoforms.

| Inhibitor | sPLA2-X IC50 | sPLA2-IIA IC50 | sPLA2-V IC50 | Reference(s) |

| AZD2716 | 400 nM | 10 nM | 40 nM | [8][9] |

| Varespladib (LY315920) | Low nM range | Low nM range | Low nM range | [10] |

| RO061606 | Potent inhibitor (specific IC50 not publicly disclosed) | Ineffective against murine sPLA2-X | - | [11] |

| sPLA2-X inhibitor 31 | 26 nM | 310 nM | 2230 nM | |

| Indoxam | 1.2 µM (for palmitoyl-LPC production by snake venom sPLA2) | - | - |

Experimental Protocols

sPLA2-X Enzymatic Activity Assay (Colorimetric)

This protocol outlines a common method for determining the enzymatic activity of sPLA2-X and for screening potential inhibitors. The assay utilizes a chromogenic substrate that releases a colored product upon cleavage by sPLA2-X.

Materials:

-

Recombinant human sPLA2-X

-

sPLA2 Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.5, containing 10 mM CaCl₂, 100 mM KCl, and 0.3 mM Triton X-100)

-

Chromogenic sPLA2 substrate (e.g., 1,2-dithio analog of diheptanoyl phosphatidylcholine)

-

DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid))

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405-414 nm

-

Test inhibitors dissolved in a suitable solvent (e.g., DMSO)

Procedure:

-

Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. Dilute the sPLA2-X enzyme to the desired concentration in sPLA2 Assay Buffer.

-

Assay Setup: To appropriate wells of the 96-well plate, add:

-

Blank (No Enzyme Control): Assay Buffer

-

Positive Control (Enzyme Only): Diluted sPLA2-X

-

Inhibitor Test: Diluted sPLA2-X and the test inhibitor at various concentrations.

-

-

Pre-incubation: Incubate the plate at the desired temperature (e.g., 37°C) for a short period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Add the sPLA2 substrate and DTNB solution to all wells to start the reaction.

-

Measurement: Immediately begin monitoring the change in absorbance at 405-414 nm over time using the microplate reader.

-

Data Analysis: Calculate the rate of reaction (change in absorbance per minute) for each well. The percent inhibition for each inhibitor concentration can be calculated relative to the positive control. IC50 values can then be determined by plotting percent inhibition against inhibitor concentration.

Cell-Based Assay for sPLA2-X Inhibition

This protocol describes a method to assess the ability of a compound to inhibit sPLA2-X activity within a cellular context by measuring the release of arachidonic acid.

Materials:

-

A suitable cell line expressing sPLA2-X (e.g., transfected HEK293 cells or a relevant primary cell type like human eosinophils)

-

Cell culture medium

-

[³H]-arachidonic acid

-

Stimulant to induce sPLA2-X activity (e.g., a calcium ionophore like A23187 or a relevant cytokine)

-

Test inhibitors

-

Scintillation cocktail and counter

Procedure:

-

Cell Culture and Labeling: Culture the cells to an appropriate confluency. Label the cells by incubating them with [³H]-arachidonic acid in the culture medium for a sufficient time (e.g., 18-24 hours) to allow for its incorporation into cellular phospholipids.

-

Inhibitor Treatment: Wash the cells to remove unincorporated [³H]-arachidonic acid. Pre-incubate the cells with various concentrations of the test inhibitor for a defined period (e.g., 30-60 minutes).

-

Stimulation: Add the stimulant to the cells to induce sPLA2-X activity and subsequent release of [³H]-arachidonic acid.

-

Sample Collection: After the desired stimulation time, collect the cell culture supernatant.

-

Measurement: Add the supernatant to a scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: The amount of radioactivity in the supernatant corresponds to the amount of released arachidonic acid. Calculate the percent inhibition of arachidonic acid release for each inhibitor concentration compared to the stimulated control (no inhibitor). Determine the IC50 value from the dose-response curve.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involving sPLA2-X is crucial for understanding its role in disease and for designing effective therapeutic strategies.

Caption: sPLA2-X-mediated inflammatory signaling cascade.

Caption: A typical workflow for sPLA2-X inhibitor discovery.

Conclusion

The inhibition of sPLA2-X represents a promising therapeutic strategy for a variety of inflammatory and proliferative diseases. Its well-defined role in the production of pro-inflammatory lipid mediators makes it an attractive target for small molecule intervention. The availability of potent and selective inhibitors, coupled with a growing understanding of the complex signaling pathways in which sPLA2-X participates, provides a solid foundation for the continued development of novel therapeutics. This guide has provided a comprehensive overview of the current state of sPLA2-X research, offering valuable data and methodologies to aid researchers and drug development professionals in advancing this exciting field. Further investigation into the nuanced roles of sPLA2-X in different disease contexts will be crucial for the successful clinical translation of sPLA2-X inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. Function of Secreted Phospholipase A2 Group-X in asthma and allergic disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The expression of phospholipase A2 group X is inversely associated with metastasis in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Roles of the Secreted Phospholipase A2 Gene Family in Immunology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Secreted phospholipase A2 group X acts as an adjuvant for type-2 inflammation leading to an allergen-specific immune response in the lung - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PLA2G2A | Cancer Genetics Web [cancerindex.org]

- 7. How Is Enzyme Kinetics Applied in Drug Development? [synapse.patsnap.com]

- 8. MEASUREMENTS OF PHOSPHOLIPASES A2, C AND D (PLA2, PLC AND PLD): IN VITRO MICROASSAYS, ANALYSIS OF ENZYME ISOFORMS, AND INTACT-CELL ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vitro study of the PLA2 inhibition and antioxidant activities of Aloe vera leaf skin extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

A Technical Guide to Secreted Phospholipase A2-X in Arachidonic Acid Metabolism

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Secreted phospholipase A2 Group X (sPLA2-X) is a potent enzyme in the superfamily of phospholipases A2 that catalyze the hydrolysis of the sn-2 ester bond of glycerophospholipids. This reaction releases a free fatty acid and a lysophospholipid.[1][2] Of particular significance is its ability to liberate arachidonic acid (AA), the precursor to a vast array of bioactive lipid mediators known as eicosanoids (e.g., prostaglandins and leukotrienes), which are pivotal in inflammatory processes.[1][3][4] sPLA2-X is distinguished from other sPLA2s by its high affinity for phosphatidylcholine-rich membranes, making it exceptionally efficient at releasing fatty acids from mammalian cells.[3][5] Its expression is elevated in inflammatory conditions such as asthma, and it plays a crucial role in both innate and adaptive immunity.[3][5][6] This guide provides an in-depth overview of the function of sPLA2-X in AA metabolism, its signaling pathways, quantitative characteristics, and the experimental protocols used for its study.

The Role of sPLA2-X in the Arachidonic Acid Cascade

sPLA2-X is a key upstream regulator of eicosanoid production.[3] Upon cell stimulation by various inflammatory signals, sPLA2-X is secreted into the extracellular space where it acts on the outer leaflet of cell membranes.[3] It can also act intracellularly before secretion.[7]

Key functions include:

-

Arachidonic Acid Release: sPLA2-X directly hydrolyzes membrane phospholipids, primarily phosphatidylcholine, to release arachidonic acid.[1][3] This action is considered a rate-limiting step in the generation of eicosanoids.[5][6]

-

Lysophospholipid Generation: The hydrolysis reaction also produces lysophospholipids (e.g., lysophosphatidylcholine), which are themselves signaling molecules that can contribute to inflammatory responses.[2][3]

-

Crosstalk with cPLA2α: While sPLA2-X can induce potent AA release independently of cytosolic PLA2α (cPLA2α), there is significant evidence of crosstalk between these enzymes.[8] In many cell types, particularly eosinophils, maximal eicosanoid formation requires a coordinated effort where sPLA2-X initiates AA release and also participates in activating the MAPK cascade (p38 and ERK1/2), which in turn phosphorylates and activates cPLA2α for augmented and sustained eicosanoid synthesis.[3][9]

-

Downstream Eicosanoid Production: The AA released by sPLA2-X is rapidly metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes into various eicosanoids.[1] This includes prostaglandins (via COX-1/2) and cysteinyl leukotrienes (via 5-LOX), which are potent mediators of inflammation, bronchoconstriction, and immune cell recruitment.[3][5]

Signaling Pathways and Regulation

The expression and activity of sPLA2-X are tightly regulated by various inflammatory stimuli. Pro-inflammatory cytokines such as Tumor Necrosis Factor (TNF), IL-1β, IL-13, and IL-17 have been shown to increase the expression of the sPLA2-X gene (PLA2G10).[7][9][10]

Once expressed, sPLA2-X is synthesized as an inactive pro-enzyme that requires proteolytic cleavage of an N-terminal propeptide by furin-like convertases to become active.[11] The active enzyme is then secreted and can act in an autocrine or paracrine manner. Its enzymatic activity is calcium-dependent.[4][11] sPLA2-X can also signal through receptor-mediated, non-enzymatic pathways, although its role in AA metabolism is primarily catalytic.[2][6][12]

Quantitative Data

Quantitative understanding of sPLA2-X is critical for modeling its behavior and for drug development. The following tables summarize key quantitative parameters.

Table 1: Tissue and Cellular Expression of sPLA2-X

| Tissue/Cell Type | Expression Level/Localization | Reference |

|---|---|---|

| Airway Epithelium | High expression, increases with differentiation | [6][7][10] |

| Bronchial Macrophages | High expression | [6] |

| Human Eosinophils | Strong expression of PLA2G10 gene | [9] |

| Spleen | Expressed | [8] |

| Small Intestine, Testes | Expressed | [11] |

| Pancreas, Lung, Thymus | Expressed |[11] |

Table 2: Enzymatic Properties and Regulation

| Parameter | Value / Observation | Reference |

|---|---|---|

| Substrate Specificity | High affinity for phosphatidylcholine (PC) | [3][5] |

| Calcium Requirement | Millimolar (mM) concentrations required for activity | [11] |

| Molecular Weight | ~14-18 kDa | [11][13] |

| Upregulation by Cytokines | IL-1β & TNFα synergistically increase release up to 150-fold in osteoblasts | [14] |

| Activation | Cleavage of 11-amino acid propeptide by furin-like convertases | [11] |

| Inhibition | Blocked by active site-directed small molecule inhibitors |[3] |

Experimental Protocols

Studying sPLA2-X requires specific assays to measure its enzymatic activity and its effect on cells. Below are methodologies for key experiments.

Protocol: sPLA2 Activity Assay (Colorimetric)

This protocol is adapted from commercially available kits and measures the hydrolysis of a synthetic substrate.[15]

Principle: The assay uses a 1,2-dithio analog of phosphatidylcholine. Hydrolysis by sPLA2 at the sn-2 position releases a free thiol, which reacts with DTNB (Ellman's reagent) to produce a yellow-colored product measured at ~414 nm.

Materials:

-

sPLA2 Assay Buffer (e.g., 25 mM Tris-HCl, 10 mM CaCl2, 100 mM KCl, 0.3 mM Triton X-100, pH 7.5)

-

Substrate: Diheptanoyl Thio-PC

-

DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid))

-

Purified sPLA2-X or biological sample (e.g., cell culture supernatant)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare 1X Assay Buffer from a 10X stock.

-

Reconstitute the Diheptanoyl Thio-PC substrate in Assay Buffer to the desired final concentration (e.g., 1.5 - 1.66 mM). Vortex until the solution is clear.

-

Reconstitute DTNB in water or buffer to a stock concentration (e.g., 10 mM).

-

-

Assay Reaction:

-

Add 10 µL of the sample (or purified enzyme control) to a well of the 96-well plate.

-

Add 200 µL of the reconstituted substrate solution to the well.

-

Add 10 µL of the reconstituted DTNB solution.

-

For the blank/background control, use 10 µL of Assay Buffer instead of the enzyme sample.

-

-

Measurement:

-

Immediately begin reading the absorbance at 405-414 nm every minute for at least 10 minutes at 25°C.

-

-

Calculation:

-

Determine the rate of reaction (Vmax) in ΔA/min from the linear portion of the curve.

-

Calculate the specific activity using the Beer-Lambert law and the extinction coefficient of DTNB (adjusted for path length, e.g., 10.66 mM⁻¹cm⁻¹).[15][16]

-

One unit of activity is typically defined as the amount of enzyme that hydrolyzes 1 µmol of substrate per minute.

-

Protocol: Arachidonic Acid Release Assay (LC-MS/MS)

This protocol provides a highly sensitive and specific method for quantifying the mass of AA released from cells.[17][18]

Principle: Cells are stimulated to activate sPLA2-X, leading to the release of AA into the culture medium. Lipids are then extracted from the medium, and the amount of AA is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high specificity and sensitivity.

Materials:

-

Cell culture (e.g., eosinophils, epithelial cells)

-

Cell culture medium, serum-free

-

Stimulant (e.g., fMLP, calcium ionophore A23187)

-

Internal Standard (IS): Deuterated Arachidonic Acid (e.g., AA-d8)

-

Lipid Extraction Solvents: e.g., Ethyl Acetate or a Folch method (Chloroform:Methanol)

-

LC-MS/MS system with an ESI source

Procedure:

-

Cell Stimulation:

-

Plate cells and culture until ready for experiment. Replace with serum-free medium.

-

Add the stimulant of choice to the cells and incubate for the desired time (e.g., 5-30 minutes) at 37°C.

-

Collect the supernatant (cell culture medium).

-

-

Sample Preparation & Lipid Extraction:

-

Spike the collected supernatant with a known amount of the internal standard (AA-d8).

-

Acidify the sample to ~pH 3.5 with formic or hydrochloric acid to protonate the fatty acids.

-

Perform liquid-liquid extraction by adding 2-3 volumes of ethyl acetate. Vortex vigorously and centrifuge to separate the phases.

-

Collect the upper organic layer containing the lipids. Repeat the extraction.

-

Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried lipid extract in a small volume of the mobile phase (e.g., Acetonitrile/Water).

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into the LC-MS/MS system.

-

Separate lipids on a C18 reverse-phase column.

-

Detect AA and the IS using an electrospray ionization (ESI) source in negative ion mode.

-

Use Multiple Reaction Monitoring (MRM) for quantification.

-

AA transition: m/z 303.2 -> 259.2

-

AA-d8 (IS) transition: m/z 311.3 -> 267.2 (example)[18]

-

-

-

Quantification:

-

Generate a standard curve using known amounts of AA and a fixed amount of the IS.

-

Calculate the ratio of the peak area of endogenous AA to the peak area of the IS.

-

Determine the absolute amount of AA in the sample by comparing its peak area ratio to the standard curve.

-

Conclusion and Future Directions

sPLA2-X is a potent, pro-inflammatory enzyme that serves as a critical initiator and amplifier of the arachidonic acid cascade. Its high efficacy in hydrolyzing mammalian cell membranes and its upregulation in inflammatory diseases make it a compelling target for therapeutic intervention. The intricate crosstalk with cPLA2α highlights the complexity of lipid signaling networks. Future research should focus on developing highly selective inhibitors for sPLA2-X to dissect its specific roles in pathophysiology and to explore their potential as novel anti-inflammatory drugs, particularly for diseases like asthma.[3][10]

References

- 1. mdpi.com [mdpi.com]

- 2. Secreted Phospholipases A2: Drivers of Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Function of Secreted Phospholipase A2 Group-X in asthma and allergic disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phospholipase A2 - Wikipedia [en.wikipedia.org]

- 5. JCI Insight - Secreted PLA2 group X orchestrates innate and adaptive immune responses to inhaled allergen [insight.jci.org]

- 6. Secreted phospholipase A2 group X acts as an adjuvant for type-2 inflammation leading to an allergen-specific immune response in the lung - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Regulation and Function of Epithelial Secreted Phospholipase A2 Group X in Asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Group X secretory phospholipase A2 can induce arachidonic acid release and eicosanoid production without activation of cytosolic phospholipase A2 alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Endogenous secreted phospholipase A2 group X regulates cysteinyl leukotrienes sy nthesis by human eosinophils - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Regulation and function of epithelial secreted phospholipase A2 group X in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Ectopically Expressed Pro-group X Secretory Phospholipase A2 Is Proteolytically Activated in Mouse Adrenal Cells by Furin-like Proprotein Convertases: IMPLICATIONS FOR THE REGULATION OF ADRENAL STEROIDOGENESIS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ijbs.com [ijbs.com]

- 13. Structural and Functional Aspects of Targeting the Secreted Human Group IIA Phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Regulation of the cellular expression of secretory and cytosolic phospholipases A2, and cyclooxygenase-2 by peptide growth factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. abcam.com [abcam.com]

- 16. content.abcam.com [content.abcam.com]

- 17. Detection Methods for Arachidonic Acid - Creative Proteomics [metabolomics.creative-proteomics.com]

- 18. mdpi.com [mdpi.com]

sPLA2-X inhibitor 31 chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and inhibitory profile of sPLA2-X inhibitor 31, a potent and selective antagonist of the secreted phospholipase A2 group X enzyme.

Chemical Identity and Structure

This compound, also known by its IUPAC name 3-[3-[2-carbamoyl-6-(trifluoromethoxy)indol-1-yl]phenyl]propanoic acid, is a synthetic chemical compound designed to specifically target and inhibit the enzymatic activity of human secreted phospholipase A2 group X (sPLA2-X)[1][2][3].

Chemical Structure:

-

SMILES: C1=CC(=CC(=C1)N2C(=CC3=C2C=C(C=C3)OC(F)(F)F)C(=O)N)CCC(=O)O[1][3]

-

InChI Key: YOCROJNDVYFOIL-UHFFFAOYSA-N[2]

Physicochemical and Pharmacological Properties

This compound is a solid at room temperature and is typically stored at -20°C for long-term stability[4]. It is soluble in DMSO at a concentration of 10 mM[4]. The compound was developed as a selective inhibitor of sPLA2-X, an enzyme implicated in various inflammatory conditions[3].

Data Presentation: Key Quantitative Data

| Property | Value | Source |

| Molecular Formula | C₁₉H₁₅F₃N₂O₄ | [1][2][3] |

| Molecular Weight | 392.3 g/mol | [1][2][3] |

| IC₅₀ for sPLA2-X | 26 nM | [1][4][5][6][7][8] |

| IC₅₀ for sPLA2-IIa | 310 nM | [1][4][5][6][7][8] |

| IC₅₀ for sPLA2-V | 2230 nM | [1][4][5][6][7][8] |

| Selectivity (sPLA2-IIa/sPLA2-X) | ~12-fold | [4] |

| Selectivity (sPLA2-V/sPLA2-X) | ~86-fold | [4] |

| Solubility | 10 mM in DMSO | [4] |

Mechanism of Action and Signaling Pathway

sPLA2-X is an enzyme that catalyzes the hydrolysis of the sn-2 position of glycerophospholipids, leading to the release of arachidonic acid and lysophospholipids. Arachidonic acid is a precursor to various pro-inflammatory mediators, such as prostaglandins and leukotrienes. By binding to the active site of sPLA2-X, inhibitor 31 effectively blocks this enzymatic activity, thereby preventing the production of these inflammatory molecules[3].

Signaling Pathway of sPLA2-X and Inhibition by Compound 31

Caption: sPLA2-X signaling pathway and point of inhibition.

Experimental Protocols

While specific, detailed experimental protocols for this compound are proprietary to the discovering entity, a general methodology for determining the IC₅₀ values can be outlined based on standard enzymatic assays.

Protocol: Determination of sPLA2 Inhibitory Activity (IC₅₀)

This protocol describes a fluorescence-based assay to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a secreted phospholipase A2 enzyme.

Materials:

-

Recombinant human sPLA2-X, sPLA2-IIa, and sPLA2-V enzymes

-

Fluorescently labeled phospholipid substrate (e.g., NBD-C6-HPC)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM KCl, 1 mM CaCl₂, 0.1% Triton X-100)

-

This compound (test compound)

-

DMSO (for compound dilution)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute these stock solutions into the assay buffer to achieve the final desired concentrations.

-

Enzyme Preparation: Dilute the sPLA2 enzymes to the desired working concentration in the assay buffer.

-

Assay Reaction: a. To each well of the 96-well plate, add a small volume of the diluted test compound or DMSO (for control wells). b. Add the diluted enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding. c. Initiate the enzymatic reaction by adding the fluorescently labeled phospholipid substrate to each well.

-

Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity over time using a microplate reader (e.g., excitation at 460 nm and emission at 534 nm for NBD).

-

Data Analysis: a. Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor. b. Normalize the velocities to the control (DMSO) wells. c. Plot the normalized reaction velocities against the logarithm of the inhibitor concentration. d. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Experimental Workflow for IC₅₀ Determination

Caption: Workflow for IC50 determination of this compound.

Applications in Research

This compound serves as a valuable research tool for investigating the physiological and pathological roles of sPLA2-X. Its high potency and selectivity allow for the specific interrogation of sPLA2-X-mediated pathways in various cellular and in vivo models of inflammatory diseases, cardiovascular conditions, and cancer[3]. By inhibiting sPLA2-X, researchers can elucidate the downstream consequences of blocking arachidonic acid release and the subsequent production of inflammatory lipid mediators.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | C19H15F3N2O4 | CID 134693717 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 2241025-50-1 | RPD02550 | Biosynth [biosynth.com]

- 4. This compound | sPLA2-X inhibitor | Probechem Biochemicals [probechem.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. NB-64-04520-50mg | this compound [2241025-50-1] Clinisciences [clinisciences.com]

- 7. This compound 2241025-50-1 | MCE [medchemexpress.cn]

- 8. This compound| [dcchemicals.com]

Methodological & Application

Application Notes and Protocols: sPLA2-X Inhibitor 31 In Vitro Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Secreted phospholipase A2 group X (sPLA2-X) is a member of the phospholipase A2 enzyme family that catalyzes the hydrolysis of the sn-2 ester bond of glycerophospholipids, leading to the production of free fatty acids and lysophospholipids. One of the key fatty acids released is arachidonic acid, a precursor to a variety of pro-inflammatory lipid mediators such as prostaglandins and leukotrienes. Due to its role in inflammation, sPLA2-X has emerged as a significant therapeutic target for various inflammatory diseases.

This document provides detailed application notes and protocols for the in vitro assessment of sPLA2-X inhibitor 31, an indole-2-carboxamide derivative identified as a potent and selective inhibitor of human sPLA2-X.

This compound: Potency and Selectivity

This compound has been characterized by its potent inhibition of sPLA2-X and its selectivity over other sPLA2 isoforms. The inhibitory activity is quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Table 1: Inhibitory Potency (IC50) of this compound Against Various sPLA2 Isoforms [1][2]

| Enzyme | IC50 (nM) |

| sPLA2-X | 26 |

| sPLA2-IIa | 310 |

| sPLA2-V | 2230 |

Signaling Pathway of sPLA2-X

sPLA2-X exerts its biological effects by acting on cell membranes to release arachidonic acid, which is then metabolized into various eicosanoids that drive inflammatory responses.

Caption: Simplified signaling pathway of sPLA2-X in inflammation.

In Vitro Assay Protocol for sPLA2-X Inhibition

The following protocol is based on a robust and widely used method for measuring sPLA2 activity and is suitable for determining the inhibitory potential of compounds like inhibitor 31. This method utilizes a synthetic substrate that releases a detectable product upon cleavage by the enzyme.

Principle

The enzymatic activity of sPLA2-X is determined using a colorimetric assay. The substrate, 1,2-bis(heptanoylthio)glycerophosphocholine, is hydrolyzed by sPLA2-X at the sn-2 position, releasing a free thiol. This thiol reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which can be quantified by measuring its absorbance at 414 nm. The rate of TNB production is directly proportional to the sPLA2-X activity.

Materials and Reagents

-

Recombinant human sPLA2-X

-

This compound

-

1,2-bis(heptanoylthio)glycerophosphocholine (Substrate)

-

5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB)

-

Assay Buffer: 25 mM Tris-HCl (pH 7.5), 10 mM CaCl2, 100 mM KCl, 0.3 mM Triton X-100

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 414 nm

-

DMSO (for dissolving inhibitor)

Experimental Workflow

Caption: General experimental workflow for the sPLA2-X in vitro inhibition assay.

Detailed Protocol

-

Preparation of Reagents:

-

Prepare the Assay Buffer and store it at 4°C.

-

Reconstitute the recombinant human sPLA2-X in Assay Buffer to a stock concentration of 1 µg/mL. Aliquot and store at -80°C.

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Prepare a 10 mM stock solution of DTNB in Assay Buffer.

-

Prepare a 10 mM stock solution of the substrate, 1,2-bis(heptanoylthio)glycerophosphocholine, in ethanol.

-

-

Assay Procedure:

-

Prepare serial dilutions of this compound from the DMSO stock solution in Assay Buffer. The final DMSO concentration in the assay should be kept below 1%.

-

To a 96-well plate, add 10 µL of the diluted inhibitor solutions or vehicle (Assay Buffer with DMSO) for control wells.

-

Add 70 µL of Assay Buffer to all wells.

-

Add 10 µL of the diluted sPLA2-X enzyme solution (e.g., 0.1 µg/mL final concentration) to all wells except for the blank wells (add 10 µL of Assay Buffer to blanks).

-

Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Prepare the reaction mix by combining the substrate and DTNB stock solutions in Assay Buffer. A typical final concentration in the well would be 100 µM for the substrate and 100 µM for DTNB.

-

Initiate the enzymatic reaction by adding 10 µL of the reaction mix to all wells. The final reaction volume will be 100 µL.

-

Immediately place the plate in a microplate reader and measure the increase in absorbance at 414 nm every minute for 30 minutes at 25°C.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve (mOD/min).

-

Subtract the rate of the blank wells from all other wells.

-

Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100 where V_inhibitor is the rate of reaction in the presence of the inhibitor and V_control is the rate of reaction in the absence of the inhibitor (vehicle control).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

-

Conclusion

The provided protocol offers a detailed and reliable method for the in vitro evaluation of sPLA2-X inhibitors. By following these guidelines, researchers can accurately determine the potency and selectivity of compounds like inhibitor 31, facilitating the discovery and development of novel therapeutics targeting sPLA2-X for the treatment of inflammatory conditions.

References

Application Notes and Protocols for sPLA2-X Inhibitor 31 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Secreted phospholipase A2 group X (sPLA2-X) is a member of the phospholipase A2 enzyme family that catalyzes the hydrolysis of phospholipids at the sn-2 position, leading to the release of arachidonic acid and lysophospholipids.[1] Arachidonic acid is a precursor for various pro-inflammatory lipid mediators, including prostaglandins and leukotrienes, making sPLA2-X a key player in inflammatory processes.[2] Elevated levels of sPLA2-X have been associated with various inflammatory diseases, osteoporosis, and cardiovascular conditions.[1] sPLA2-X inhibitor 31 is a potent and selective synthetic inhibitor of human sPLA2-X, offering a valuable tool for studying the roles of this enzyme in cellular processes and disease pathogenesis.[3][4]

This document provides detailed application notes and protocols for the effective use of this compound in a cell culture setting.

Mechanism of Action

This compound functions by binding to the active site of the sPLA2-X enzyme, thereby blocking its catalytic activity.[1] This inhibition prevents the hydrolysis of phospholipids and the subsequent release of arachidonic acid, which in turn reduces the production of downstream inflammatory mediators.[1] The sPLA2-X signaling cascade involves the activation of cytosolic PLA2α (cPLA2α) and is mediated through MAPK pathways, including p38 and JNK.[1]

// Nodes sPLA2_X [label="sPLA2-X", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inhibitor31 [label="this compound", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Membrane [label="Membrane\nPhospholipids", fillcolor="#F1F3F4", fontcolor="#202124"]; AA [label="Arachidonic Acid\n(AA)", fillcolor="#FBBC05", fontcolor="#202124"]; LysoPL [label="Lysophospholipids", fillcolor="#FBBC05", fontcolor="#202124"]; cPLA2a [label="cPLA2α\n(activated)", fillcolor="#34A853", fontcolor="#FFFFFF"]; MAPK [label="MAPK Pathway\n(p38, JNK)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Prostaglandins [label="Prostaglandins", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Leukotrienes [label="Leukotrienes", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inflammation [label="Inflammation", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges sPLA2_X -> Membrane [label=" hydrolyzes"]; Inhibitor31 -> sPLA2_X [arrowhead=tee, color="#EA4335"]; Membrane -> AA; Membrane -> LysoPL; sPLA2_X -> MAPK [style=dashed, label=" activates"]; MAPK -> cPLA2a [style=dashed, label=" activates"]; AA -> Prostaglandins [label=" via COX"]; AA -> Leukotrienes [label=" via LOX"]; Prostaglandins -> Inflammation; Leukotrienes -> Inflammation; } /dot

Caption: sPLA2-X signaling pathway and the inhibitory action of inhibitor 31.

Quantitative Data

The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Reference |

| IC50 for sPLA2-X | 26 nM | [3][4] |

| IC50 for sPLA2-IIa | 310 nM | [3][4] |

| IC50 for sPLA2-V | 2230 nM | [3][4] |

| Solubility | 10 mM in DMSO | [4] |

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Protocol:

-

Bring the this compound powder and DMSO to room temperature.

-

To prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial of this compound (Molecular Weight: 392.33 g/mol ). For example, to a 1 mg vial, add 254.8 µL of DMSO.

-

Vortex the solution thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for up to 6 months.[5]

// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Weigh [label="Weigh Inhibitor\nPowder", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Add_DMSO [label="Add DMSO", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Vortex [label="Vortex to\nDissolve", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Aliquot [label="Aliquot into\nTubes", fillcolor="#FBBC05", fontcolor="#202124"]; Store [label="Store at -20°C", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Weigh; Weigh -> Add_DMSO; Add_DMSO -> Vortex; Vortex -> Aliquot; Aliquot -> Store; Store -> End; } /dot

Caption: Workflow for preparing this compound stock solution.

Determination of Optimal Working Concentration using a Cytotoxicity Assay

It is crucial to determine the non-toxic working concentration range of this compound for your specific cell line. An MTT assay is a common method for this purpose.

Materials:

-

Selected cell line (e.g., RAW264.7 macrophages, A549 cells)

-

Complete cell culture medium

-

This compound stock solution (10 mM in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Plate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete cell culture medium. A suggested starting range is from 0.1 µM to 100 µM. Remember to include a vehicle control (DMSO) at the same final concentration as in the highest inhibitor concentration well.

-

Remove the old medium from the cells and replace it with the medium containing the different concentrations of the inhibitor.

-

Incubate the plate for the desired experimental time (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Add the solubilization solution to each well and incubate until the formazan crystals are completely dissolved.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control cells. The highest concentration that does not significantly reduce cell viability should be used for subsequent experiments.

In-Cell sPLA2-X Inhibition and Downstream Effect Analysis

This protocol outlines a general procedure to treat cells with this compound and subsequently measure the downstream effects, such as arachidonic acid release or prostaglandin E2 production.

Materials:

-

Selected cell line cultured in appropriate plates (e.g., 6-well or 12-well plates)

-

This compound working solutions

-

Stimulant to induce sPLA2-X activity (e.g., lipopolysaccharide (LPS), calcium ionophore A23187)[6][7]

-

Assay kits for downstream analysis (e.g., Arachidonic Acid Release Assay Kit, Prostaglandin E2 ELISA Kit)

Protocol:

-

Cell Seeding: Seed cells at an appropriate density and allow them to adhere and reach the desired confluency.

-

Inhibitor Pre-treatment: Pre-incubate the cells with the desired, non-toxic concentration of this compound (determined from the cytotoxicity assay) for a specific duration (e.g., 1-2 hours). Include a vehicle control (DMSO).

-

Stimulation: After the pre-incubation period, add the stimulant to the cell culture medium to induce sPLA2-X activity. The concentration and incubation time of the stimulant will depend on the cell type and the specific experimental question.

-

Sample Collection:

-

For Arachidonic Acid Release Assay: Collect the cell culture supernatant.

-

For Prostaglandin E2 Assay: Collect the cell culture supernatant.

-

For Western Blot Analysis of Signaling Pathways: Lyse the cells to collect protein extracts.

-

-